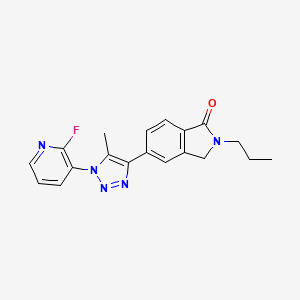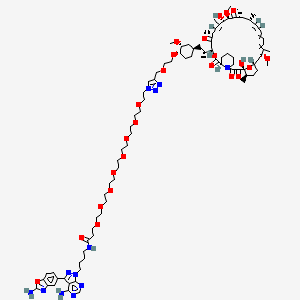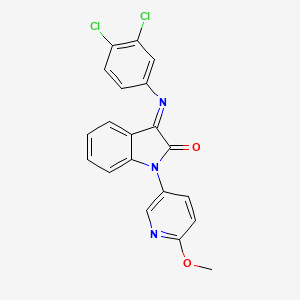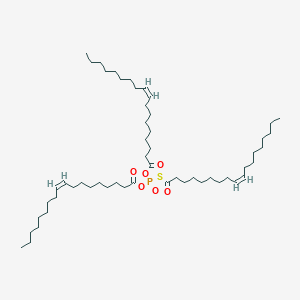![molecular formula C52H68N8O15S B10772820 (4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)
(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 3,由 PubMed ID 24900526 识别,是一种合成有机化合物。它是一种 MMP12 特异性肽序列,这意味着它被设计为与酶基质金属蛋白酶 12 (MMP12) 特异性相互作用。 该化合物是三步转化过程的一部分,从前药开始,转化为前体药 (化合物 5),最后成为活性药物 (化合物 1) .
准备方法
合成路线和反应条件
化合物 3 的合成涉及一系列肽偶联反应。该过程从在特定条件下偶联氨基酸和肽片段开始,以形成所需的肽序列。 反应条件通常包括使用偶联试剂(如碳二亚胺)和保护基团,以确保肽的正确序列和结构 .
工业生产方法
化合物 3 的工业生产可能涉及大规模肽合成技术。这些方法包括固相肽合成 (SPPS) 和液相肽合成 (LPPS)。SPPS 特别有利于生产高纯度和高产量的肽。 该过程包括将氨基酸依次添加到固定在固体载体上的不断增长的肽链中 .
化学反应分析
反应类型
化合物 3 经历了几种类型的化学反应,包括:
水解: 化合物 3 中的肽键可以在酸性或碱性条件下水解,导致肽分解成其组成氨基酸。
氧化和还原: 该化合物可以发生氧化和还原反应,特别是涉及含硫氨基酸。
常用试剂和条件
水解: 酸性或碱性条件,如盐酸或氢氧化钠。
氧化: 氧化剂如过氧化氢或高锰酸钾。
还原: 还原剂如硼氢化钠或二硫苏糖醇.
主要产物
科学研究应用
化合物 3 有多种科学研究应用:
化学: 用作研究肽合成和修饰的模型化合物。
生物学: 研究其与酶的相互作用,特别是 MMP12,以及其作为酶抑制剂的潜力。
医学: 探索其在涉及 MMP12 的疾病(如慢性阻塞性肺病 (COPD) 和某些癌症)中的治疗潜力。
工业: 在开发酶抑制剂和治疗性肽方面的潜在应用.
作用机制
化合物 3 的作用机制涉及其与酶 MMP12 的相互作用。在酶裂解后,活性抑制剂通过三步转化过程释放。该过程从前药(化合物 3)开始,转化为前体药(化合物 5),最后转化为活性药物(化合物 1)。 活性药物抑制 MMP12 的活性,从而调节酶在各种生物过程中的作用 .
相似化合物的比较
类似化合物
化合物 1: 化合物 3 的活性药物形式,直接抑制 MMP12。
化合物 5: 化合物 3 的前体药形式,是转化过程中的中间体。
其他 MMP12 抑制剂: 各种抑制 MMP12 的合成和天然化合物,例如巴替马司他和马里马司他.
独特性
化合物 3 的独特性在于其作为 MMP12 特异性肽序列的特定设计。 它从前药到活性药物的三步转化过程允许受控释放和激活,使其成为研究酶抑制和潜在治疗应用的宝贵工具 .
属性
分子式 |
C52H68N8O15S |
|---|---|
分子量 |
1077.2 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C52H68N8O15S/c1-31(2)27-40(49(69)57-39(23-25-45(64)65)48(68)56-38(22-24-44(62)63)47(67)54-33(5)46(53)66)55-43(61)29-60(76(73,74)37-20-18-36(19-21-37)35-15-10-7-11-16-35)51(71)41(28-32(3)4)58-50(70)42-17-12-26-59(42)52(72)75-30-34-13-8-6-9-14-34/h6-11,13-16,18-21,31-33,38-42H,12,17,22-30H2,1-5H3,(H2,53,66)(H,54,67)(H,55,61)(H,56,68)(H,57,69)(H,58,70)(H,62,63)(H,64,65)/t33-,38-,39-,40-,41-,42-/m0/s1 |
InChI 键 |
XGNIOZCAZTWXMZ-WCHFFXHOSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN(C(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)CN(C(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)

![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)

![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

![N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)
